1-(Butylamino)-2-propanol
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Overview
Description
1-(Butylamino)-2-propanol is an organic compound that belongs to the class of alkanolamines It is characterized by the presence of a butylamino group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Butylamino)-2-propanol can be synthesized through the reaction of 1-chloro-2-propanol with butylamine. The reaction typically occurs under reflux conditions in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
1-chloro-2-propanol+butylamine→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure consistent product quality. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Butylamino)-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of butylaminoacetone or butylaminopropanal.
Reduction: Formation of butylaminopropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Butylamino)-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Butylamino)-2-propanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1-(Methylamino)-2-propanol
- 1-(Ethylamino)-2-propanol
- 1-(Propylamino)-2-propanol
Comparison: 1-(Butylamino)-2-propanol is unique due to its butyl group, which imparts distinct physicochemical properties compared to its methyl, ethyl, and propyl analogs. These differences can influence the compound’s reactivity, solubility, and interactions with biological targets, making it suitable for specific applications where other analogs may not be as effective.
Biological Activity
1-(Butylamino)-2-propanol, also known by its CAS number 25250-77-5, is a compound that has garnered interest due to its significant biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
This compound is an aliphatic amine characterized by the presence of a butyl group attached to a secondary amine. Its synthesis typically involves the reaction of butylamine with propylene oxide, resulting in a compound that can serve as a precursor in various chemical applications, including pharmaceuticals.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activity, particularly as an inhibitor of neurotransmitter receptors. Its potential therapeutic applications have been explored in various studies.
The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems. It has been shown to affect the following:
- Beta-Adrenergic Receptors : The compound acts as a beta-receptor antagonist, which can lead to reduced heart rate and blood pressure. This property is particularly valuable in cardiovascular therapies.
- Neurotransmitter Inhibition : It inhibits certain neurotransmitter receptors, impacting neurotransmission and potentially offering neuroprotective effects.
Pharmacological Studies
A study highlighted the compound's efficacy in modulating cardiovascular responses. In clinical trials involving patients with hyperkinetic heart syndrome, administration of related compounds demonstrated significant reductions in heart rate and blood pressure, suggesting similar effects for this compound .
Case Studies
- Cardiovascular Effects : A trial involving beta-blockers indicated that compounds similar to this compound effectively lowered systolic and diastolic pressures in patients with stable angina .
- Neuroprotective Potential : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .
Table 1: Summary of Biological Activities
Table 2: Comparison with Similar Compounds
Compound | Mechanism of Action | Notable Effects |
---|---|---|
This compound | Beta-receptor antagonist | Decreased heart rate |
Nadolol | Beta-receptor antagonist | Anti-arrhythmic effects |
Tobanum | Beta-receptor antagonist | Improved cardiac output |
Properties
CAS No. |
25250-77-5 |
---|---|
Molecular Formula |
C7H17NO |
Molecular Weight |
131.22 g/mol |
IUPAC Name |
1-(butylamino)propan-2-ol |
InChI |
InChI=1S/C7H17NO/c1-3-4-5-8-6-7(2)9/h7-9H,3-6H2,1-2H3 |
InChI Key |
QOBAXXQQFJJPAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC(C)O |
Origin of Product |
United States |
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